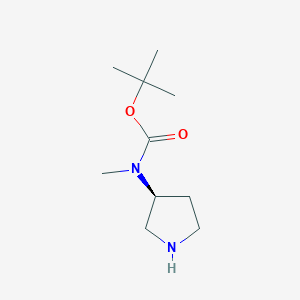

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428251 | |

| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-01-0 | |

| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No: 169750-01-0) is a chiral synthetic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into various pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties, such as a definitive melting point and specific optical rotation, are not widely reported in publicly available literature, indicating that it may exist as a liquid or oil at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [2] |

| Boiling Point | 268.3 ± 29.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 116.0 ± 24.3 °C | |

| Exact Mass | 200.152477885 Da | [2] |

| Polar Surface Area (PSA) | 41.6 Ų | [2] |

| LogP (octanol-water) | 0.9 | [2] |

| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Physical State | Not definitively reported; the hydrochloride salt is a liquid. | [3] |

| Melting Point | Not available. | |

| Specific Optical Rotation | Not available. |

Experimental Protocols

Detailed experimental procedures for the characterization of a novel or existing chemical entity are critical for reproducibility and regulatory compliance. Below are standard protocols for determining key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to about 10-15 °C below the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Specific Optical Rotation

For a chiral molecule, the specific rotation is a characteristic physical constant.

Methodology: Polarimetry

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (c, in g/mL).

-

Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample is contained in a cell of a known path length (l, in decimeters).

-

Procedure:

-

The polarimeter is calibrated with a blank solvent-filled cell to determine the zero reading.

-

The sample solution is placed in the polarimeter cell, ensuring no air bubbles are in the light path.

-

The observed angle of rotation (α) is measured at a specific temperature (T).

-

The specific rotation [α]TD is calculated using the formula: [α]TD = α / (l × c)

-

For comparison, the related compound (S)-3-(Boc-amino)pyrrolidine has a reported specific rotation of [α]/D -21.5±2.0°, with c = 1 in ethanol.[4]

Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, ethanol, isopropanol, acetonitrile).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Processing:

-

The resulting saturated solutions are filtered through a non-binding syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

The filtrate is then diluted with a suitable solvent for analysis.

-

-

Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature. While specific data for the title compound is lacking, a related compound, (S)-3-(Boc-amino)pyrrolidine, is reported to be soluble in water, chloroform, and methanol.[5]

Application in Drug Discovery: A Synthetic Workflow

This compound is a valuable chiral intermediate. For instance, the structurally related (S)-3-(Boc-amino)pyrrolidine is used in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[4] The following diagram illustrates a generalized workflow where such a building block would be utilized.

Caption: Generalized workflow for synthesizing a bioactive molecule.

Conclusion

References

- 1. CAS#:169750-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate chemical structure and analysis

An In-depth Technical Guide on (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, a key chiral building block used in pharmaceutical research and drug development.

Chemical Structure and Identification

This compound is a carbamate-protected derivative of pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl methyl[(3S)-3-pyrrolidinyl]carbamate | |

| CAS Number | 169750-01-0 | [1] |

| Molecular Formula | C10H20N2O2 | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| InChI Key | XYKYUXYNQDXZTD-QMMMGPOBSA-N | |

| SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | [2] |

| MDL Number | MFCD08703388 | |

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. These properties are crucial for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Purity | ≥95% | |

| Exact Mass | 200.152477885 Da | [2] |

| LogP | 1.12 | [1] |

| PSA (Polar Surface Area) | 41.57 Ų | [1] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |[1][3] |

Synthesis and Analysis Workflow

This compound is a chiral building block often used in the synthesis of more complex molecules. Its preparation involves the protection of the secondary amine of a pyrrolidine precursor.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocols

Synthesis Protocol: Boc Protection of (S)-3-(Methylamino)pyrrolidine

This protocol describes a general method for the synthesis of this compound.

Materials:

-

(S)-3-(Methylamino)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve (S)-3-(Methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the synthesized compound.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiral column (e.g., CHIRALPAK AS-H) for enantiomeric purity or a standard C18 column for chemical purity.[4]

-

Mobile Phase: A mixture of solvents such as heptane and isopropanol (e.g., 98:2 v/v).[4]

-

Flow Rate: 0.5 - 1.0 mL/min.[4]

-

Detection: UV at 210-220 nm.[4]

-

Temperature: Ambient.

Procedure:

-

Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare the sample solution by dissolving a small amount of the synthesized product in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, typical expected data are described below. Documentation including NMR, HPLC, and LC-MS is often available from suppliers upon request.[3][5]

Table 3: Common Analytical Methods

| Analysis Type | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H NMR, ¹³C NMR). |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical and enantiomeric purity of the compound. |

Applications in Research and Development

As a chiral building block, this compound is valuable in the synthesis of complex pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active molecules. The Boc-protected amine allows for regioselective modification at the unsubstituted nitrogen of the pyrrolidine ring, making it a versatile intermediate in multi-step syntheses.[6] For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for specific receptors where the stereochemistry of the pyrrolidine ring is crucial for activity.

References

- 1. CAS#:169750-01-0 | this compound | Chemsrc [chemsrc.com]

- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 122536-76-9|(S)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 6. 392338-15-7 | (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.

Introduction

This compound is a valuable intermediate characterized by a chiral pyrrolidine ring, a common motif in many biologically active compounds. The presence of the N-methyl-N-Boc (tert-butyloxycarbonyl) protected amine at the 3-position allows for selective chemical manipulations, making it a versatile component in the synthesis of complex molecular architectures. The stereochemical integrity of the pyrrolidine ring is often crucial for the desired pharmacological activity of the final drug candidate.

This guide outlines two principal synthetic strategies commencing from the commercially available (S)-3-(Boc-amino)pyrrolidine: direct N-methylation and reductive amination.

Synthetic Pathways

The synthesis of the target compound can be efficiently achieved by the N-methylation of (S)-3-(Boc-amino)pyrrolidine. Two common and effective methods for this transformation are:

-

Method A: Direct N-Methylation using Methyl Iodide and a Strong Base. This classic approach involves the deprotonation of the Boc-protected amine with a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source, typically methyl iodide.

-

Method B: Reductive Amination using Formaldehyde. This method provides a milder alternative to direct alkylation and involves the reaction of the starting amine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-methylated product.

The overall synthetic workflow is depicted below:

Caption: General synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Direct N-Methylation with Methyl Iodide

This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.

Reaction Scheme:

Caption: Direct N-methylation of (S)-3-(Boc-amino)pyrrolidine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |

| Methyl iodide | 74-88-4 | 141.94 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

| Saturated aqueous NH4Cl solution | 12125-02-9 | 53.49 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Brine | N/A | N/A |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-3-(Boc-amino)pyrrolidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.

-

After the addition of sodium hydride is complete, stir the mixture at 0 °C for 30-60 minutes.

-

Add methyl iodide (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (by NMR and LC-MS) |

Method B: Reductive Amination with Formaldehyde

This protocol provides a milder alternative for N-methylation.

Reaction Scheme:

Caption: Reductive amination of (S)-3-(Boc-amino)pyrrolidine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 |

| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated aqueous NaHCO3 solution | 144-55-8 | 84.01 |

| Brine | N/A | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure:

-

To a round-bottom flask, add (S)-3-(Boc-amino)pyrrolidine (1.0 eq) and dissolve it in dichloromethane.

-

Add aqueous formaldehyde solution (1.5 - 2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-85% |

| Purity | >95% (by NMR and LC-MS) |

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods.

| Method | Key Reagents | Solvent | Temperature | Typical Yield |

| Direct N-Methylation | NaH, CH3I | THF | 0 °C to rt | 70-90% |

| Reductive Amination | Formaldehyde, NaBH(OAc)3 | DCM | rt | 60-85% |

Conclusion

The synthesis of this compound can be reliably achieved from (S)-3-(Boc-amino)pyrrolidine via two main routes. The direct N-methylation with methyl iodide and a strong base generally offers higher yields, while reductive amination provides a milder alternative. The choice of method may depend on the scale of the reaction, available reagents, and compatibility with other functional groups in more complex substrates. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development.

An In-depth Technical Guide to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

CAS Number: 169750-01-0

This technical guide provides a comprehensive overview of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a chiral synthetic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a representative synthetic approach, its crucial role in the synthesis of targeted therapeutics, and the biological pathways associated with its application.

Chemical and Physical Properties

This compound is a carbamate-protected pyrrolidine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical modifications at other positions of the molecule. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, particularly for creating stereospecific pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169750-01-0 | Commercial Suppliers |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| IUPAC Name | tert-butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | [2] |

| Appearance | Colorless liquid or powder | [3][4] |

| Purity | Typically ≥95% | [2][5] |

| Specific Rotation ([α]D) | -14.1° (c=1, EtOH) | [3] |

| SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |

| InChI Key | XYKYUXYNQDXZTD-QMMMGPOBSA-N | [2] |

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a representative synthesis can be proposed based on established methods for the preparation of chiral 3-aminopyrrolidine derivatives.

Representative Experimental Protocol: Synthesis

A plausible synthetic route involves the N-methylation and subsequent Boc-protection of a suitable chiral precursor. The following is a generalized, representative protocol:

Step 1: N-methylation of a suitable (S)-3-aminopyrrolidine precursor.

A chiral (S)-3-aminopyrrolidine derivative, with the pyrrolidine nitrogen protected (e.g., with a benzyl group), can be methylated at the 3-amino group. This is often achieved using a reductive amination approach with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Step 2: N-Boc protection of the methylated amine.

The resulting (S)-3-(methylamino)pyrrolidine derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to install the Boc protecting group on the methylamino nitrogen.

Step 3: Deprotection of the pyrrolidine nitrogen.

If a protecting group was used on the pyrrolidine ring nitrogen (e.g., benzyl), it would be removed in the final step (e.g., by catalytic hydrogenation) to yield the target compound.

Workflow for the Proposed Synthesis

Caption: A proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While detailed spectra are often proprietary to commercial suppliers, the expected analytical data are summarized below.

Table 2: Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-2.9 ppm), and protons of the pyrrolidine ring (multiplets, ~2.8-3.8 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, and the carbons of the pyrrolidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (200.28). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |

Application in Drug Discovery: Synthesis of Vanin-1 Inhibitors

This compound serves as a key chiral building block in the synthesis of vanin-1 inhibitors. Vanin-1 is an ectoenzyme with pantetheinase activity that plays a role in oxidative stress and inflammation.

A patent for heteroaromatic compounds as vanin inhibitors describes the use of (S)-tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate (CAS 169750-01-0) as a reactant.[6] In a representative reaction, the pyrrolidine nitrogen of this compound undergoes nucleophilic acyl substitution with an activated carboxylic acid derivative (e.g., an acyl chloride) to form a more complex amide.[6] The Boc protecting group can then be removed under acidic conditions to allow for further functionalization or to yield the final active pharmaceutical ingredient.

Experimental Workflow for Vanin-1 Inhibitor Synthesis

Caption: General workflow for the synthesis of a vanin-1 inhibitor.

Biological Context: The Vanin-1 Signaling Pathway

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. The production of cysteamine is a key event, as it can influence the intracellular redox state, particularly by affecting the levels of glutathione (GSH), a major cellular antioxidant.

The signaling cascade influenced by vanin-1 is complex and tissue-dependent. In essence, increased vanin-1 activity leads to higher levels of cysteamine, which can be oxidized to cystamine. Cystamine can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis. This reduction in GSH can lead to increased oxidative stress and inflammation. Therefore, inhibitors of vanin-1 are being investigated for their therapeutic potential in various diseases associated with oxidative stress and inflammation.

Vanin-1 Signaling Pathway and Oxidative Stress

Caption: The role of Vanin-1 in modulating intracellular glutathione levels and oxidative stress.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its primary application in the development of vanin-1 inhibitors highlights its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and the biological pathways of its targets is essential for researchers and scientists working on the discovery of novel therapeutics for diseases involving oxidative stress and inflammation.

References

- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Vanin 1: Its Physiological Function and Role in Diseases | Semantic Scholar [semanticscholar.org]

- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key chiral intermediate in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a detailed characterization. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Molecular Weight: 200.28 g/mol

-

CAS Number: 169750-01-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar N-Boc-pyrrolidine derivatives.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~3.20 - 3.80 | m | 4H | H2, H5 (Pyrrolidine ring CH₂) |

| ~4.00 - 4.20 | m | 1H | H3 (Pyrrolidine ring CH) |

| ~2.80 | s | 3H | N-CH₃ |

| ~1.80 - 2.20 | m | 2H | H4 (Pyrrolidine ring CH₂) |

| ~1.45 | s | 9H | tert-butyl |

| ~1.60 - 2.00 | br s | 1H | N-H (Pyrrolidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~155.0 | C=O (Carbamate) |

| ~79.5 | C(CH₃)₃ (tert-butyl) |

| ~50.0 - 55.0 | C3 (Pyrrolidine ring) |

| ~45.0 - 50.0 | C2, C5 (Pyrrolidine ring) |

| ~30.0 - 35.0 | N-CH₃ |

| ~30.0 - 35.0 | C4 (Pyrrolidine ring) |

| ~28.5 | C(CH₃)₃ (tert-butyl) |

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 126 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] For ¹H NMR in CDCl₃, the reference is typically set to 7.26 ppm, and for ¹³C NMR, it is 77.16 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium | N-H Stretch (Secondary amine, pyrrolidine) |

| ~2850 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~1680 - 1700 | Strong | C=O Stretch (Carbamate)[4] |

| ~1450 - 1480 | Medium | C-H Bend (CH₂, CH₃) |

| ~1365 | Strong | C-H Bend (tert-butyl) |

| ~1160 - 1250 | Strong | C-N Stretch, C-O Stretch |

Infrared spectra are typically recorded on an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Spectra are reported in wavenumbers (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201.16 | [M+H]⁺ (Protonated molecule) |

| 145.11 | [M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ (Loss of tert-butyl or isobutylene) |

| 101.09 | [M - Boc+H]⁺ (Loss of the tert-butoxycarbonyl group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

Visualizations

References

An In-depth Technical Guide on the Solubility of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility based on the compound's structure and general principles of solubility for similar carbamate molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data.

Introduction

This compound is a chiral organic compound featuring a carbamate functional group and a pyrrolidine ring. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and administration. The principle of "like dissolves like" generally governs solubility, suggesting that the polarity of both the solute and the solvent are key determining factors.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Classification | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the carbamate and pyrrolidine nitrogen. |

| Ethanol | Polar Protic | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |

| Dichloromethane | Polar Aprotic | High | The polarity is suitable for dissolving the carbamate group. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane in its ability to dissolve polar functional groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity should allow for reasonable dissolution of the compound. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group provides some polarity. |

| Acetone | Polar Aprotic | Moderate | The ketone group can interact with the polar parts of the solute. |

| Toluene | Non-polar | Low | The non-polar nature of toluene is less favorable for dissolving the polar carbamate. |

| Hexane | Non-polar | Very Low | Unlikely to be a good solvent due to the significant polarity mismatch. |

| Diethyl Ether | Slightly Polar | Low to Moderate | Lower polarity compared to other oxygenated solvents. |

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted samples of the saturated solution using the same method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

Core Topic: The Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Development of a Wip1 Phosphatase Inhibitor

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral heterocyclic building block crucial in the synthesis of complex pharmaceutical compounds. It does not possess an intrinsic mechanism of action in a biological context. Instead, its significance lies in its use as a key intermediate in the creation of pharmacologically active molecules. A prominent example of its application is in the synthesis of GSK2830371 , an investigational, orally active, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.

This technical guide will focus on the mechanism of action, experimental data, and relevant biological pathways associated with GSK2830371, the active compound derived from the foundational structure provided by this compound.

Introduction to GSK2830371: A Selective Wip1 Inhibitor

GSK2830371 is a small molecule that potently and selectively inhibits the Wip1 phosphatase.[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) pathway by dephosphorylating and inactivating key proteins, including the tumor suppressor p53.[3][4] In certain cancers, particularly those with an amplification of the PPM1D gene (which encodes Wip1), the overexpression of this phosphatase leads to a suppression of p53's tumor-suppressive functions, thereby promoting cell survival and proliferation.[4][5] GSK2830371 acts by inhibiting Wip1, which in turn restores the activity of p53 and other tumor suppressor proteins, making it a promising therapeutic strategy for cancers with PPM1D amplification.[1][3]

Mechanism of Action of GSK2830371

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of Wip1 substrates.[1]

In cells with wild-type p53, the inhibition of Wip1 by GSK2830371 leads to the following key events:

-

Increased Phosphorylation of p53: GSK2830371 treatment leads to a rapid increase in the phosphorylation of p53 at the Serine 15 residue (p53-Ser15).[2][4] This phosphorylation is a critical step in the activation and stabilization of p53.

-

Stabilization and Activation of p53: The increased phosphorylation prevents p53 from being targeted for degradation by its negative regulator, MDM2. This leads to an accumulation of active p53 in the cell.[2][6]

-

Transcriptional Activation of p53 Target Genes: Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] A notable target is the gene CDKN1A, which encodes the protein p21, a potent cell cycle inhibitor.[4]

-

Enhanced DNA Damage Response: Wip1 also dephosphorylates other key proteins in the DNA damage response pathway, such as ATM, Chk2, and γH2AX.[1] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activity of these proteins, thereby strengthening the cellular response to genotoxic stress.[1][4]

The potentiation of the p53 pathway by GSK2830371 is particularly effective when used in combination with other agents that activate this pathway, such as MDM2 inhibitors (e.g., nutlin-3, RG7388, HDM201) or DNA damaging agents (e.g., doxorubicin).[1][3][4]

Quantitative Data

The following tables summarize the quantitative data for GSK2830371 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of GSK2830371

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 | 6 nM | Cell-free Wip1 phosphatase assay | [1][2] |

| IC50 | 13 nM | Dephosphorylation of phospho-p38 MAPK (T180) | [2] |

| GI50 | 2.65 µM (±0.54 SEM) | Cell growth inhibition in MCF-7 breast cancer cells | [2] |

Table 2: In Vivo Efficacy of GSK2830371

| Animal Model | Dosing Regimen | Outcome | Reference |

| DOHH2 tumor xenografts | 150 mg/kg, p.o., BID (twice daily) for 14 days | 41% tumor growth inhibition | [2] |

| DOHH2 tumor xenografts | 150 mg/kg, p.o., TID (thrice daily) for 14 days | 68% tumor growth inhibition | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of GSK2830371 Action

Caption: Mechanism of GSK2830371 in the p53 signaling pathway.

Experimental Workflow for Assessing Cell Viability

Caption: Workflow for cell viability assay with GSK2830371.

Experimental Protocols

Wip1 Phosphatase Inhibition Assay (Cell-free)

This protocol is adapted from descriptions of similar assays.[1]

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.

-

Compound Preparation: Prepare a dilution series of GSK2830371 in DMSO.

-

Reaction Initiation: In a microplate, add 50 µM of a fluorescently labeled di-phosphate substrate (FDP) to wells containing either GSK2830371 or DMSO (as a control).

-

Enzyme Addition: Initiate the reaction by adding 10 nM of recombinant Wip1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature.

-

Signal Detection: Measure the fluorescent signal on a microplate reader (e.g., Spectramax) with excitation at 485 nm and emission at 530 nm. The increase in fluorescence corresponds to the dephosphorylation of the FDP substrate.

-

Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of GSK2830371.

Cell Growth Inhibition Assay

This protocol is based on the methodology described for determining the GI50 of GSK2830371.[1]

-

Cell Seeding: Seed cells (e.g., MCF-7, DOHH2) into 96-well plates at a density of 200–400 cells per well.

-

Compound Treatment: On the day after seeding, treat the cells with a serial dilution of GSK2830371. Include a DMSO-only control.

-

Incubation: Incubate the plates for 7 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Assessment: After the incubation period, use the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells. This assay measures ATP levels, which are indicative of metabolically active cells.

-

Luminescence Reading: Detect the luminescent signal using a suitable microplate reader (e.g., EnVision 2104).

-

Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).

Immunoblotting for Phospho-protein Analysis

This protocol is a generalized procedure based on the outcomes described in the literature.[2][4][6]

-

Cell Treatment: Culture cells (e.g., MCF-7) and treat them with GSK2830371 at various concentrations and for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-p53 Ser15, total p53, Wip1, p21). Follow this with incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound serves as an essential chiral building block in the synthesis of the potent and selective Wip1 phosphatase inhibitor, GSK2830371. The mechanism of action of GSK2830371 is centered on the inhibition of Wip1, leading to the stabilization and activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis in cancer cells, particularly those with PPM1D gene amplification. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate the activity and effects of this compound and similar Wip1 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a protected secondary amine within a stereochemically defined five-membered ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, providing insights into its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Attributes and Synthetic Utility

This compound, with the CAS Number 169750-01-0, possesses a tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent of the pyrrolidine ring. This protecting group strategy is fundamental to its utility, allowing for selective reactions at the pyrrolidine nitrogen while the exocyclic amine remains masked. The Boc group can be readily removed under acidic conditions, unmasking the amine for further functionalization. This controlled reactivity is a cornerstone of its application in multi-step synthetic sequences common in drug discovery.

The inherent chirality of the (S)-enantiomer is of paramount importance, as biological targets such as enzymes and receptors are often stereoselective. The use of enantiomerically pure starting materials like this compound is crucial for the development of drugs with improved potency and reduced off-target effects.

Application in the Synthesis of Serine/Threonine Kinase Inhibitors

One of the most promising applications of this compound and its derivatives is in the synthesis of serine/threonine kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold can serve as a key pharmacophoric element, providing a three-dimensional framework that can be elaborated to achieve potent and selective inhibition of specific kinases.

While direct synthesis examples starting from the N-methylated title compound are not extensively documented in publicly available literature, the closely related unmethylated analogue, (S)-tert-butyl pyrrolidin-3-ylcarbamate, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, as detailed in patent literature (WO2015011252A1). The methodologies employed are directly translatable to the N-methylated counterpart, highlighting its potential.

Illustrative Synthetic Scheme and Experimental Protocol

The following sections detail a representative synthetic approach and experimental protocols adapted from the synthesis of related kinase inhibitors, illustrating how this compound could be utilized.

General Synthetic Workflow:

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrrolidinyl-pyrimidine Intermediate

This protocol is a representative example of how the deprotected form of this compound could be used to generate a key intermediate for kinase inhibitor synthesis.

Step 1: Boc Deprotection

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane, is added an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane (4M solution).

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

The solvent and excess acid are removed under reduced pressure. The resulting crude salt of (S)-N-methylpyrrolidin-3-amine is typically used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

-

The crude (S)-N-methylpyrrolidin-3-amine salt (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

A suitable base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq), is added to neutralize the salt and facilitate the reaction.

-

The activated heterocyclic core, for example, a 2,4-dichloropyrimidine (1.0-1.2 eq), is added to the reaction mixture.

-

The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidinyl-pyrimidine intermediate.

Quantitative Data and Structure-Activity Relationships (SAR)

The following table presents hypothetical, yet representative, data for a series of kinase inhibitors where the pyrrolidine substituent is varied, illustrating the potential impact of the N-methyl group.

| Compound ID | Pyrrolidine Substituent | Kinase Target | IC50 (nM) |

| 1a | (S)-3-aminopyrrolidine | Kinase X | 50 |

| 1b | (R)-3-aminopyrrolidine | Kinase X | >1000 |

| 2a | (S)-3-(methylamino)pyrrolidine | Kinase X | 25 |

| 2b | (S)-3-(dimethylamino)pyrrolidine | Kinase X | 150 |

This data is illustrative and intended to demonstrate potential SAR trends.

The hypothetical data suggests that the (S)-stereochemistry is crucial for activity (compare 1a and 1b ). Furthermore, the introduction of a methyl group on the exocyclic amine (2a ) could potentially enhance potency compared to the unsubstituted amine (1a ), possibly by providing additional hydrophobic interactions or by favorably altering the pKa of the amine. However, increasing steric bulk with a second methyl group (2b ) might be detrimental to binding.

Signaling Pathway Involvement

Kinase inhibitors derived from pyrrolidine scaffolds can target a multitude of signaling pathways implicated in disease. For instance, inhibitors of serine/threonine kinases such as those in the p21-activated kinase (PAK) family can modulate pathways involved in cell proliferation, survival, and migration.

Simplified PAK Signaling Pathway:

Caption: Inhibition of the PAK signaling pathway.

A pyrrolidine-based PAK inhibitor, potentially synthesized from this compound, would act by binding to the PAK enzyme, thereby preventing the phosphorylation of its downstream targets and inhibiting cellular responses that contribute to diseases like cancer.

Conclusion

This compound stands as a building block with significant potential in medicinal chemistry. Its defined stereochemistry and the presence of a versatile Boc-protected amine make it an ideal starting point for the synthesis of complex, biologically active molecules. As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of such chiral intermediates will undoubtedly play a crucial role in the future of drug discovery and development. Further exploration of its utility in the synthesis of inhibitors for a broader range of therapeutic targets is a promising avenue for future research.

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures with defined stereochemistry. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds, and the presence of a protected secondary amine allows for selective functionalization, making it a crucial intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 169750-01-0 |

| Appearance | White to off-white solid or oil |

| Chirality | (S)-enantiomer |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of the commercially available precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate. This transformation is a critical step in introducing the methyl group to the carbamate nitrogen, thereby creating the desired building block.

Experimental Protocol: N-Methylation of (S)-tert-butyl (pyrrolidin-3-yl)carbamate

This protocol is based on established methods for the N-methylation of Boc-protected amines.[1][2]

Materials:

-

(S)-tert-butyl (pyrrolidin-3-yl)carbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq).

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (and optionally DMF to aid solubility) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Slowly add methyl iodide (1.1 - 1.3 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.

Expected Yield: Yields for this type of N-methylation are typically in the range of 70-90%, depending on the scale and purification efficiency.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, compiled from typical values for similar structures.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.40-3.60 (m), 3.10-3.30 (m), 2.80-3.00 (m), 2.75 (s, 3H, N-CH₃), 1.90-2.20 (m), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 80.0, 55.0, 48.0, 46.0, 35.0, 32.0, 28.5 |

| Mass Spec. (ESI+) | m/z: 201.16 [M+H]⁺, 223.14 [M+Na]⁺ |

| FT-IR (thin film) | ν (cm⁻¹): ~3350 (N-H stretch of free amine if deprotected), ~2970 (C-H stretch), ~1680 (C=O stretch of carbamate) |

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

Chiral pyrrolidine derivatives are key structural motifs in a number of targeted therapies. A prominent example is the use of a functionalized pyrrolidine core in the synthesis of Janus kinase (JAK) inhibitors, such as Upadacitinib.[3] JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway, which is crucial for immune system regulation.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[6][7]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[7][8] JAK inhibitors, like Upadacitinib, act as competitive inhibitors at the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.[4]

References

- 1. Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Upadacitinib synthesis - chemicalbook [chemicalbook.com]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound and its close derivatives are classified as hazardous substances. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

Precautionary Statements:

A range of precautionary statements are advised for handling this compound, including avoiding breathing dust or fumes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1][2]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound is not extensively available. The following table includes data for the compound and closely related analogs, with computed values where experimental data is absent.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[3] |

| Molecular Weight | 200.28 g/mol | PubChem[3] |

| Appearance | Off-white solid | Fisher Scientific (for tert-Butyl carbamate)[4] |

| Melting Point | 105 - 109 °C | Fisher Scientific (for tert-Butyl carbamate)[4] |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Solubility | Insoluble in water | Fisher Scientific (for tert-Butyl carbamate)[4] |

Toxicological Information

Comprehensive toxicological data for this compound is not available. The hazard classifications are based on data from similar compounds and computational predictions. The primary risks are related to irritation.

| Toxicity Endpoint | Result | Species | Source |

| Acute Oral Toxicity | No data available | ||

| Acute Dermal Toxicity | No data available | ||

| Acute Inhalation Toxicity | No data available | ||

| Skin Corrosion/Irritation | Causes skin irritation | ECHA C&L Inventory[5] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | ECHA C&L Inventory[5] | |

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| STOT-Single Exposure | May cause respiratory irritation | ECHA C&L Inventory[5] | |

| STOT-Repeated Exposure | No data available | ||

| Aspiration Hazard | No data available |

Experimental Protocols: Safe Handling Procedures

The following is a general protocol for the safe handling of this compound and other pyrrolidine derivatives in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: If handling as a powder or in a way that generates dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid should ideally be done in a chemical fume hood.[6]

4.2. Handling

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area, preferably a chemical fume hood.[1]

-

Avoid formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.[1]

4.3. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

4.4. First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

4.5. Fire-Fighting Measures

-

The compound is not considered a significant fire risk, but containers may burn.[1]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: May emit corrosive fumes in a fire.[1]

-

Fire-fighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]

4.6. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[7] For dry spills, use dry clean-up procedures and avoid generating dust.[1]

Visualized Workflows and Relationships

5.1. Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound.

Caption: A general workflow for the safe management of laboratory chemicals.

5.2. Hazard and Risk Management

This diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

Caption: A cyclical process for ongoing laboratory risk management.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of complex nitrogen-containing heterocyclic molecules. Its structural features, including the stereochemically defined pyrrolidine ring and the Boc-protected secondary amine, make it a versatile intermediate for introducing specific pharmacophoric elements. This document provides detailed application notes and an experimental protocol for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

The carbamate moiety in this compound serves as a stable protecting group for the secondary amine, allowing for selective reactions at the pyrrolidine ring nitrogen.[1][2] This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The inherent chirality of the molecule is crucial for achieving stereospecificity in the final drug substance, which is often critical for its pharmacological activity and safety profile.

Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

A primary application of this compound and its analogs is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[3][4] These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis.[3] The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between the pyrrolidine nitrogen and an electron-deficient heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.

The protocol detailed below describes a representative SNAr reaction to form a key intermediate in the synthesis of a JAK inhibitor.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reactant | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | |

| Product | (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate | - |

| Typical Yield | 85-95% | Estimated based on similar reactions |

| Purity | >98% (by HPLC) | Typical for pharmaceutical intermediates |

Experimental Protocol: Synthesis of (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

This protocol outlines the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

-

This compound

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of carbamate).

-

To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product, (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate.

Visualizations

References

- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 2. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 4. research.unl.pt [research.unl.pt]

Application Notes and Protocols: (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate as a Protecting Group for Amines